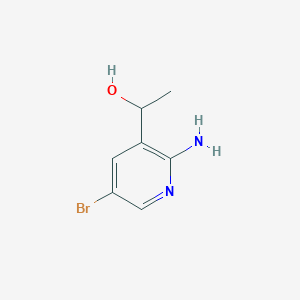
1-(2-Amino-5-bromopyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-bromopyridin-3-yl)ethanol is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a bromine atom at the 5-position and an amino group at the 2-position of the pyridine ring, with an ethanol group attached to the 3-position. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromopyridin-3-yl)ethanol can be synthesized through several synthetic routes. One common method involves the bromination of 2-amino-3-pyridinol, followed by the reduction of the resulting 2-amino-5-bromo-3-pyridinol to yield this compound. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent, followed by reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 1-(2-Amino-5-bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, sodium methoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding amine or alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Amino-5-bromopyridin-3-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the pyridine ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The ethanol group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity. These interactions can modulate biological processes, leading to its observed effects in antimicrobial and anticancer studies .
類似化合物との比較
2-Amino-5-bromopyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.
3-Amino-5-bromopyridine: Similar structure but with the amino group at a different position, affecting its reactivity and applications.
2,3-Diamino-5-bromopyridine: Contains an additional amino group, which can lead to different chemical and biological properties.
Uniqueness: 1-(2-Amino-5-bromopyridin-3-yl)ethanol is unique due to the presence of both the amino and ethanol groups on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.
特性
CAS番号 |
1067887-42-6 |
|---|---|
分子式 |
C7H9BrN2O |
分子量 |
217.06 g/mol |
IUPAC名 |
1-(2-amino-5-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3,(H2,9,10) |
InChIキー |
BRGDGUJGSXQUTN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(N=CC(=C1)Br)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















